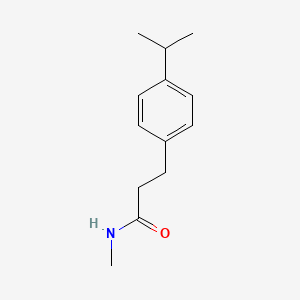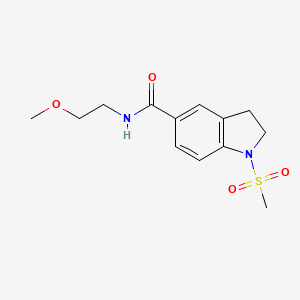
N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its effects on the central nervous system. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide involves the inhibition of the reuptake of serotonin and dopamine neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling and results in the observed behavioral effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. It also has sedative properties and has been studied for its potential use as a sleep aid. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide is its high selectivity for the serotonin and dopamine neurotransmitter systems, which reduces the risk of unwanted side effects. However, its low water solubility and poor bioavailability can make it difficult to administer in laboratory experiments.
Future Directions
Future research on N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide could focus on its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, studies could investigate the optimal dosing and administration methods for N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide to improve its bioavailability and reduce potential side effects. Finally, research could explore the development of new derivatives of N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide with improved pharmacological properties.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action involves the modulation of the serotonin and dopamine neurotransmitter systems.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-10-6-16(7-11-19)14-21-20(23)18-8-4-17(5-9-18)15-22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYVTRSLFNDITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4440258.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinuclidine-3-carbonitrile](/img/structure/B4440268.png)
![N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide](/img/structure/B4440272.png)
![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(isobutyrylamino)benzamide](/img/structure/B4440299.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)